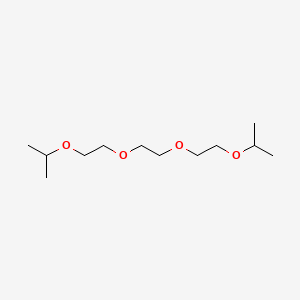

2,13-Dimethyl-3,6,9,12-tetraoxatetradecane

Description

Structure

3D Structure

Properties

CAS No. |

84696-64-0 |

|---|---|

Molecular Formula |

C12H26O4 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]propane |

InChI |

InChI=1S/C12H26O4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-12H,5-10H2,1-4H3 |

InChI Key |

AHTTUKMNYVZLFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCOCCOCCOC(C)C |

Origin of Product |

United States |

Chemical Identity and Informatics of 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane

Systematic Nomenclature and Canonical Structural Representation

The compound 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane is a chemical entity with the molecular formula C12H26O4. epa.gov Its name describes a 14-carbon chain (tetradecane) where four of the carbon atoms are replaced by oxygen atoms (tetraoxa) at positions 3, 6, 9, and 12. Additionally, there are two methyl groups attached at positions 2 and 13.

Cheminformatics Descriptors and Database Registries

Cheminformatics descriptors are essential for the digital representation and searching of chemical structures. These notations, along with cross-references in major chemical databases, provide a standardized way to identify and retrieve information about a specific compound.

InChI and SMILES Notations

The International Chemical Identifier (InChI) and the Simplified Molecular Input Line Entry System (SMILES) are two of the most widely used formats for representing chemical structures as text strings. However, specific, verified InChI and canonical SMILES notations for this compound are not consistently reported across major public chemical databases.

Cross-Referencing in Chemical Databases (e.g., CAS, PubChem, ChemSpider)

The presence of a compound in established chemical databases is a key indicator of its recognition within the scientific community. This compound is registered in the CAS (Chemical Abstracts Service) registry with the number 84696-64-0. epa.gov It is also listed in the CompTox Chemicals Dashboard with the identifier DTXSID60233690. epa.gov

Despite its CAS registration, a dedicated and detailed entry for this compound, including a specific PubChem Compound ID (CID) or a ChemSpider ID, is not readily identifiable in the public domain. The available information is primarily found within broader substance-related entries or regulatory inventories.

Synthetic Methodologies and Derivatization Strategies for 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane and Its Analogs

Primary Synthesis Pathways for the 3,6,9,12-Tetraoxatetradecane Core

The fundamental structure of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane is the 3,6,9,12-tetraoxatetradecane backbone. The synthesis of this core is typically achieved through well-established etherification reactions.

Etherification Reactions in Polyether Synthesis

The Williamson ether synthesis is a cornerstone in the formation of ethers and is widely applied in the synthesis of polyethers. wikipedia.orgdtic.mil This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.org The reaction is known for its broad scope and is a popular method for preparing both symmetrical and asymmetrical ethers. wikipedia.org For the synthesis of polyethers, this can involve the reaction of a diol with a dihalide or the polymerization of alcohols. google.com For instance, model polyalkylene ethers have been successfully synthesized using the Williamson reaction. dtic.mil The reaction conditions, such as the choice of solvent (polar or non-polar) and the use of a base to form the alkoxide, are critical for optimizing the yield and purity of the resulting polyether. google.com

Utilization of Precursors (e.g., Ditosylate Derivatives)

A common and effective strategy for synthesizing the 3,6,9,12-tetraoxatetradecane core involves the use of tosylate derivatives as precursors. Tosylates are excellent leaving groups, facilitating nucleophilic substitution reactions. wikipedia.org In this approach, a diol such as tetraethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) to form the corresponding ditosylate. sigmaaldrich.comvanderbilt.edu The reaction of tetraethylene glycol with one molar equivalent of p-toluenesulfonyl chloride can yield a mixture of the monotosylate and the ditosylate, which can be separated by column chromatography. vanderbilt.edu

This ditosylate can then react with an appropriate alkoxide, such as sodium ethoxide, in a Williamson ether synthesis fashion to yield the desired 3,6,9,12-tetraoxatetradecane structure. wikipedia.org This method offers a versatile route to various polyether analogs by simply changing the nucleophile used in the second step.

Functionalization Approaches for Tailored Derivatives

Once the core polyether structure is established, various functional groups can be introduced to create derivatives with specific properties. These functionalization reactions target the terminal ends of the polyether chain.

Halogenation Reactions: Synthesis of Fluoro, Iodo, and Bromo Analogs

Halogenation is a key method for functionalizing polyethers, introducing atoms like fluorine, chlorine, bromine, or iodine. mt.com These reactions can proceed through different mechanisms depending on the substrate, including free radical processes for saturated hydrocarbons and addition reactions for unsaturated compounds. mt.com The introduction of halogens can enhance properties like solvent resistance and provide reactive sites for further chemical modifications. researchgate.net

For polyethers, halogenation can be achieved by converting the terminal hydroxyl groups into good leaving groups, such as tosylates, and then reacting them with a halide source. wikipedia.org For example, reacting a tosylated polyether with a fluoride (B91410) salt can yield a fluoro-analog. organic-chemistry.org Similarly, bromo and iodo analogs can be synthesized. researchgate.netrsc.org The use of N-haloamide reagents has also been reported as a mild method for the halogenation of polyolefins, which could potentially be adapted for polyethers. rsc.org

Introduction of Azide (B81097) and Amine Functionalities

Azide and amine groups are valuable functionalities that can be introduced into polyethers to enable further conjugation, for example, via "click chemistry". sigmaaldrich.comnih.govacs.org A common route to introduce an azide group is through the nucleophilic substitution of a tosylated or mesylated polyether with sodium azide (NaN3). sigmaaldrich.comresearchgate.net This reaction is typically carried out in a suitable solvent and leads to the formation of an azido-terminated polyether. nih.govacs.org

The resulting azide group can then be reduced to an amine functionality. researchgate.net Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (PPh3) followed by hydrolysis. colab.ws This two-step process of tosylation followed by azidation and subsequent reduction provides an efficient pathway to primary amine-terminated polyethers. researchgate.net Alternatively, amine-terminated polyethers can be prepared by direct nucleophilic substitution of a mesylate-terminated polyether with ammonia. researchgate.net

Carboxylic Acid and Ester Derivatizations (e.g., Dibenzoate, Diacetate, Dicarboxylic Acids)

The terminal hydroxyl groups of the polyether backbone can be converted into esters or carboxylic acids to modify the polarity and reactivity of the molecule.

Ester Derivatizations:

Dibenzoate: Diethylene glycol dibenzoate can be synthesized by reacting diethylene glycol with benzoic acid in the presence of a catalyst like p-toluenesulfonic acid, often under microwave irradiation to accelerate the reaction. researchgate.net A similar approach can be applied to the 3,6,9,12-tetraoxatetradecane-1,14-diol to produce the corresponding dibenzoate derivative.

Diacetate: The synthesis of diacetate esters can be achieved by reacting the diol with acetic acid or acetic anhydride. google.com For example, ethylene (B1197577) glycol diacetate is synthesized from ethylene glycol and acetic acid. google.com Tetraethylene glycol diacetate is also a known compound. nist.gov

Carboxylic Acid Derivatizations: The conversion of terminal hydroxyl groups to carboxylic acids typically involves a two-step process. First, the hydroxyl groups are converted to a more reactive functional group, such as a halide or a tosylate. This is then followed by a reaction that introduces the carboxylic acid moiety. One method involves the reaction with a protected amino acid followed by deprotection and hydrolysis. thermofisher.com Alternatively, oxidation of the terminal alcohol groups can lead to the formation of dicarboxylic acids. The synthesis of polyesters from dicarboxylic acids and diols is a well-established field. mdpi.com

Below is an interactive table summarizing the synthetic strategies:

| Target Derivative | Core Structure | Key Reaction Type | Precursors/Reagents | Reference(s) |

| 3,6,9,12-Tetraoxatetradecane Core | 3,6,9,12-Tetraoxatetradecane | Williamson Ether Synthesis | Diol, Dihalide/Ditosylate | wikipedia.orgdtic.mil |

| Fluoro/Bromo/Iodo Analogs | 3,6,9,12-Tetraoxatetradecane | Nucleophilic Substitution | Tosylated Polyether, Halide Salts | wikipedia.orgmt.comorganic-chemistry.org |

| Azide Derivatives | 3,6,9,12-Tetraoxatetradecane | Nucleophilic Substitution | Tosylated Polyether, Sodium Azide | sigmaaldrich.comnih.govresearchgate.net |

| Amine Derivatives | 3,6,9,12-Tetraoxatetradecane | Reduction of Azide | Azido-Polyether, LiAlH4/PPh3 | researchgate.netcolab.ws |

| Dibenzoate Esters | 3,6,9,12-Tetraoxatetradecane-1,14-diol | Esterification | Diol, Benzoic Acid | researchgate.net |

| Diacetate Esters | 3,6,9,12-Tetraoxatetradecane-1,14-diol | Esterification | Diol, Acetic Acid/Anhydride | google.comnist.gov |

| Dicarboxylic Acids | 3,6,9,12-Tetraoxatetradecane-1,14-diol | Oxidation/Multi-step Synthesis | Diol | thermofisher.commdpi.com |

Synthesis of Polymerizable Derivatives (e.g., Vinylpyrrolidinone, Acrylate)

The modification of this compound, a diol, into polymerizable derivatives is crucial for its incorporation into larger polymeric structures. This derivatization typically involves introducing reactive groups, such as acrylates or vinyl ethers, at the terminal hydroxyl positions, enabling subsequent polymerization.

Acrylate (B77674) Derivatives:

The most direct method for creating polymerizable derivatives is through the esterification of the terminal hydroxyl groups to form acrylate esters. These acrylate-functionalized molecules can then undergo polymerization, often initiated by free radicals or UV light. Several standard synthetic protocols can be adapted for this purpose.

One common approach is the reaction of the diol with acryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. acs.orgresearchgate.net Alternatively, direct esterification with acrylic acid can be achieved using an acid catalyst, though this method often requires the removal of water to drive the reaction to completion. ikm.org.my To prevent the premature polymerization of the acrylate product during synthesis and purification, a polymerization inhibitor like hydroquinone (B1673460) is typically added. acs.orgikm.org.my Distillation for purification must be conducted under reduced pressure and in the absence of light to minimize unwanted polymerization. acs.org

Interactive Table: Synthetic Routes to Acrylate Derivatives of this compound-diacrylate

| Reagent | Catalyst/Base | Typical Conditions | Key Considerations |

|---|---|---|---|

| Acryloyl Chloride | Triethylamine or Pyridine (B92270) | Anhydrous organic solvent (e.g., THF, CH₂Cl₂), low temperature (0 °C to RT) | Fast reaction; requires careful handling of corrosive and moisture-sensitive acryloyl chloride. |

| Acrylic Acid | Acid catalyst (e.g., H₂SO₄, p-TsOH) | Toluene with Dean-Stark apparatus to remove water; elevated temperatures. | Reversible reaction; requires removal of water to achieve high yield. ikm.org.my |

| (Meth)acrylic Anhydride | Base (e.g., DMAP, Pyridine) | Organic solvent; mild conditions. | Good for reactions where acid or acid chloride is too harsh. |

| Transesterification | Catalyst (e.g., organometallics) | Reaction with a simple acrylate ester (e.g., methyl acrylate) at elevated temperatures. | An equilibrium-driven process that requires removal of the alcohol byproduct. |

Vinylpyrrolidinone Derivatives:

Creating derivatives that incorporate N-vinylpyrrolidinone (NVP) is desirable for producing biocompatible polymers. nih.gov Direct attachment of an NVP moiety to the diol is complex. A more feasible strategy involves the synthesis of a diacrylate derivative of this compound, as described above, which is then copolymerized with NVP monomers. researchgate.net This approach allows the diacrylate to act as a cross-linking agent within a poly(N-vinylpyrrolidone) (PVP) matrix, imparting the specific physical properties of the tetraoxatetradecane backbone to the final polymer. The copolymerization can be initiated using standard cationic or free-radical polymerization techniques. researchgate.net

Sulfonate Ester Formation and its Synthetic Utility

The conversion of the terminal hydroxyl groups of this compound into sulfonate esters is a fundamental transformation in organic synthesis. This process dramatically enhances the reactivity of the terminal positions, converting the poorly leaving hydroxyl group into an excellent leaving group. eurjchem.com

Synthesis:

The formation of sulfonate esters, such as tosylates (p-toluenesulfonates) or mesylates (methanesulfonates), is typically achieved by reacting the diol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride). The reaction is generally carried out in the presence of a base, like pyridine, which serves both as a catalyst and to neutralize the hydrogen chloride formed during the reaction. eurjchem.comnih.gov The resulting disulfonate ester of this compound is a stable, often crystalline solid that can be easily purified.

Synthetic Utility:

The primary utility of sulfonate esters lies in their role as versatile intermediates for nucleophilic substitution reactions. eurjchem.com The sulfonate group is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This allows the terminal positions of the molecule to be readily functionalized by a wide array of nucleophiles. This strategy is foundational for creating more complex derivatives and for preparing precursors for macrocyclization.

Interactive Table: Synthetic Applications of this compound-disulfonate

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Nucleophilic Substitution (Halogenation) | Sodium Iodide (NaI), Sodium Bromide (NaBr) | Dihalide derivative | Precursor for Grignard reagents or further coupling reactions. |

| Nucleophilic Substitution (Azide Formation) | Sodium Azide (NaN₃) | Diazide derivative | Key precursor for "click chemistry" or reduction to a diamine. |

| Nucleophilic Substitution (Etherification) | Sodium Alkoxide (NaOR') | Asymmetrical or Symmetrical Polyether | Extends the polyether chain or introduces different end groups. |

| Nucleophilic Substitution (Thiolation) | Sodium Thiolate (NaSR') | Dithioether derivative | Introduces sulfur atoms for coordination chemistry or further functionalization. |

| Macrocyclization Precursor | Reaction with a dinucleophile (e.g., H₂N-R-NH₂) | Linear diamine-linked chain | Intermediate step before a final ring-closing reaction. |

| Protecting Group | - | Sulfonate Ester | The stability of the sulfonate ester allows it to protect the hydroxyl group during other synthetic steps. eurjchem.com |

Advanced Synthetic Techniques and Reaction Conditions

Advanced synthetic methodologies are employed to control complex molecular constructions, such as the formation of large ring structures or to improve reaction efficiency in multiphase systems.

High-Dilution Synthesis for Macrocyclic Construction

Macrocycles, large ring-shaped molecules, are of significant interest in fields such as host-guest chemistry and materials science. However, their synthesis is challenging because linear precursors tend to react with each other to form polymers (intermolecular reaction) rather than reacting with themselves to form a ring (intramolecular reaction). researchgate.netwikipedia.org

The high-dilution principle is the primary strategy to overcome this challenge. By carrying out the ring-closing reaction at a very low concentration of the precursor (typically less than 10⁻³ M), the probability of two different molecules finding each other is greatly reduced, thus favoring the desired intramolecular cyclization. rnlkwc.ac.in In practice, this is achieved by the slow addition of a solution of the linear precursor to a large volume of solvent, often using a syringe pump over several hours or even days. wikipedia.org

For a precursor like this compound, a typical macrocyclization would involve:

Functionalization: Converting the terminal hydroxyl groups into reactive leaving groups (e.g., tosylates) to create a dielectrophile.

Cyclization: Reacting this dielectrophile with a dinucleophile (e.g., a diamine or another diol) under high-dilution conditions. The slow, simultaneous addition of both the dielectrophile and the dinucleophile to the reaction vessel ensures that their concentrations remain extremely low, promoting the formation of the desired macrocycle. researchgate.net

Applications of Phase-Transfer Catalysis in Derivatization

Many synthetic transformations require the reaction of a water-soluble reagent with a substrate that is only soluble in an organic solvent. Phase-transfer catalysis (PTC) is a powerful technique that resolves this issue of mutual insolubility. mdpi.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting an anionic reagent from the aqueous phase into the organic phase where it can react with the substrate. youtube.com

This technique is particularly useful for the derivatization of diols like this compound. For example, in an etherification reaction (Williamson ether synthesis), deprotonation of the terminal hydroxyl groups with a strong base like sodium hydroxide (B78521) is required.

PTC-mediated Etherification:

Organic Phase: Contains the diol substrate and an alkylating agent (e.g., benzyl (B1604629) bromide).

Aqueous Phase: Contains concentrated sodium hydroxide (the base).

Catalyst: A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB).

The TBAB transports hydroxide ions (OH⁻) into the organic phase. The hydroxide deprotonates the terminal hydroxyl groups of the diol, forming an alkoxide. This alkoxide is highly nucleophilic and immediately reacts with the benzyl bromide in the organic phase to form the corresponding diether. This process avoids the need for expensive and hazardous anhydrous solvents and strong bases like sodium hydride. Notably, polyethers themselves, including polyethylene (B3416737) glycols, can sometimes function as phase-transfer catalysts by encapsulating cations and activating the associated anion. youtube.comacs.org

Mechanistic Investigations of Reactions Involving 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane Scaffolds

Elucidation of Derivatization Reaction Mechanisms (e.g., Nucleophilic Substitution, Click Chemistry)

The inherent reactivity of the 2,13-dimethyl-3,6,9,12-tetraoxatetradecane scaffold is centered on the terminal methyl groups. To engage in a broader range of chemical transformations, these positions must first be functionalized. This is typically achieved by starting with the parent diol, tetraethylene glycol, and converting the terminal hydroxyl groups into more reactive functionalities.

Nucleophilic Substitution:

A common strategy to activate the terminal positions of the tetraethylene glycol backbone for nucleophilic substitution is the conversion of the hydroxyl groups into good leaving groups, such as tosylates. The synthesis of 3,6,9,12-tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is a prime example. mdpi.com This reaction proceeds via a standard nucleophilic attack of the hydroxyl oxygen on the sulfur atom of p-toluenesulfonyl chloride, typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Once the ditosylate is formed, it becomes an excellent substrate for SN2 reactions. A variety of nucleophiles can be introduced at the terminal positions, leading to a diverse range of functionalized tetraoxatetradecane derivatives. For instance, reaction with sodium azide (B81097) in a suitable polar aprotic solvent like DMF introduces azide functionalities, paving the way for click chemistry applications. mdpi.com Similarly, reaction with sodium hydrosulfide (B80085) can yield the corresponding dithiol. masterorganicchemistry.com

The table below summarizes key derivatization reactions of the tetraethylene glycol backbone via nucleophilic substitution.

| Starting Material | Reagent | Product | Reaction Type |

| Tetraethylene glycol | p-Toluenesulfonyl chloride | 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | Nucleophilic Acyl Substitution |

| 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | Sodium azide (NaN3) | 1,14-Diazido-3,6,9,12-tetraoxatetradecane | SN2 |

| 3,6,9,12-Tetraoxatetradecane-1,14-diyl bis(4-methylbenzenesulfonate) | Sodium hydrosulfide (NaSH) | 3,6,9,12-Tetraoxatetradecane-1,14-dithiol | SN2 |

| Tetraethylene glycol | Methyl 3-mercaptopropionate, Candida antarctica Lipase B | TEG-monothiol/dithiol | Enzyme-catalyzed transesterification |

Click Chemistry:

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and is frequently employed to modify oligoethylene glycol scaffolds. nih.govrsc.org To utilize click chemistry, the tetraoxatetradecane backbone must first be functionalized with either an azide or a terminal alkyne group.

The synthesis of azide-functionalized derivatives has been discussed above. Alkyne-functionalized derivatives can also be prepared through nucleophilic substitution on the tosylated precursor. Once these "clickable" derivatives are in hand, they can be readily conjugated to other molecules bearing the complementary functionality. The mechanism of the CuAAC reaction involves the formation of a copper-acetylide intermediate, which then undergoes a [3+2] cycloaddition with the azide to form a stable 1,2,3-triazole ring. researchgate.net

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly useful in biological systems where copper toxicity is a concern. researchgate.net This reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides without the need for a catalyst. rsc.org

Mechanistic Pathways in Macrocyclization and Oligomerization

The linear and flexible nature of the this compound scaffold makes it an ideal building block for the synthesis of macrocycles and oligomers.

Macrocyclization:

The synthesis of crown ethers and other macrocycles often utilizes oligoethylene glycol chains. A powerful method for the macrocyclization of oligo(ethylene glycols) involves the use of macrocyclic sulfates (MCS) as precursors. acs.org In this approach, tetraethylene glycol is first converted to its macrocyclic sulfite (B76179) by reaction with thionyl chloride in the presence of a base, followed by oxidation to the macrocyclic sulfate (B86663). rsc.org This MCS is a highly reactive intermediate.

The macrocyclization can then proceed via a nucleophilic ring-opening reaction of the MCS. acs.org For example, treatment with a dinucleophile under high dilution conditions can lead to the formation of a larger macrocycle. The mechanism involves the attack of the nucleophile on one of the carbons adjacent to the sulfate group, leading to ring opening and the formation of a linear intermediate which can then undergo a second intramolecular nucleophilic attack to close the macrocycle. The use of a template, such as a metal cation that can coordinate to the ether oxygens, can significantly enhance the yield of the desired macrocycle by pre-organizing the linear precursor into a conformation favorable for cyclization. researchgate.netwikipedia.org

Oligomerization:

The controlled oligomerization of tetraethylene glycol derivatives allows for the synthesis of monodisperse polyethylene (B3416737) glycols (PEGs). The iterative nucleophilic ring-opening of macrocyclic sulfates is also a key strategy here. acs.org Starting with a monofunctionalized tetraethylene glycol, it can be used as a nucleophile to open the macrocyclic sulfate of tetraethylene glycol. This results in a longer oligoethylene glycol chain with a terminal sulfate group, which can then be hydrolyzed to a hydroxyl group. This process can be repeated to build up the oligomer chain in a controlled, step-wise manner.

Another approach to oligomerization involves the Williamson ether synthesis, where a monotosylated oligo(ethylene glycol) is reacted with the sodium salt of another oligo(ethylene glycol). rsc.org The reaction proceeds via an SN2 mechanism, forming a new ether linkage and elongating the chain. The purity of the resulting oligomers can be high, and this method avoids the need for chromatographic purification in some cases. rsc.org

Studies on Intramolecular Additions and Elimination Reactions

While less common than the aforementioned reactions, the tetraoxatetradecane scaffold can be engineered to undergo intramolecular additions and eliminations, provided suitable functional groups are present.

Intramolecular Additions:

Intramolecular addition reactions typically require the presence of both a nucleophile and an electrophile within the same molecule, positioned in such a way that cyclization is sterically feasible. For a tetraoxatetradecane derivative, this could be achieved by having, for example, a terminal hydroxyl or amino group and an activated double bond at the other end of the chain.

While specific examples for the this compound scaffold are not extensively documented, the principles of intramolecular Michael additions are well-established. If one terminus of the chain is functionalized with a Michael acceptor (e.g., an acrylate (B77674) group) and the other with a nucleophile (e.g., a thiol), an intramolecular cyclization could be induced, leading to a macrocycle. The reaction would proceed via the conjugate addition of the nucleophile to the α,β-unsaturated carbonyl system.

Computational studies on tetraethylene glycol have shown a propensity for the molecule to form intramolecular hydrogen bonds, which can bring the two ends of the chain into proximity. rsc.orglibretexts.org This inherent flexibility would likely facilitate intramolecular reactions if the appropriate reactive groups are installed.

Elimination Reactions:

Elimination reactions on the tetraoxatetradecane scaffold would necessitate the presence of a good leaving group and a proton on an adjacent carbon (β-elimination). For example, if a terminal hydroxyl group is converted to a halide, treatment with a strong, non-nucleophilic base could induce an E2 elimination to form a terminal alkene.

A more sophisticated type of intramolecular elimination is the Cope elimination. nih.gov This reaction involves the pyrolysis of a tertiary amine N-oxide. If the tetraoxatetradecane chain is functionalized with a tertiary amine at one end, this amine can be oxidized to the corresponding N-oxide. Upon heating, the N-oxide oxygen can act as an internal base, abstracting a β-proton and leading to the formation of an alkene via a syn-elimination pathway through a cyclic transition state. rsc.org This type of reaction proceeds without the need for external reagents and is a classic example of an Ei (Elimination intramolecular) mechanism. rsc.org

The table below provides a hypothetical overview of potential intramolecular reactions.

| Precursor Scaffold | Reactive Groups | Reaction Type | Potential Product |

| 1-Acrylate-14-thiol-3,6,9,12-tetraoxatetradecane | Acrylate, Thiol | Intramolecular Michael Addition | Thia-crown ether derivative |

| 1-(N,N-dimethylamino)-14-halo-3,6,9,12-tetraoxatetradecane | Tertiary amine, Halide | Intramolecular Quaternization/Elimination | Cyclic ammonium (B1175870) salt/Alkene |

| 1-(N,N-dimethylamino)-3,6,9,12-tetraoxatetradecane derivative | Tertiary Amine | Cope Elimination (after oxidation to N-oxide) | Alkene-terminated tetraoxatetradecane |

Advanced Spectroscopic and Analytical Characterization of 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including polyether derivatives like 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton NMR (¹H NMR) spectroscopy for this compound derivatives provides critical data on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals corresponding to the isobutyl end-groups and the central tetraethylene glycol chain.

The terminal isobutyl groups give rise to three characteristic signals:

A doublet corresponding to the six chemically equivalent methyl (CH₃) protons.

A multiplet for the single methine (CH) proton.

A doublet for the two methylene (B1212753) (OCH₂) protons adjacent to the chiral center.

The internal polyether backbone produces a series of overlapping multiplets corresponding to the methylene protons of the ethylene (B1197577) glycol units. For the parent compound, these signals typically appear in the 3.5 to 3.7 ppm range. chemicalbook.com The integration of these signals confirms the ratio of protons in different parts of the molecule, while the splitting patterns (multiplicity) reveal the number of adjacent protons, confirming the connectivity. In studies of related poly(ethylene glycol) (PEG) polymers, ¹H NMR is crucial for confirming the structure and determining the efficacy of end-group functionalization. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | m | 16H | -O-CH₂ -CH₂ -O- (ethylene glycol units) |

| ~3.40 | d | 4H | -O-CH₂ -CH- (isobutyl methylene) |

| ~1.90 | m | 2H | -CH₂-CH -(CH₃)₂ (isobutyl methine) |

| ~0.90 | d | 12H | -CH-(CH₃ )₂ (isobutyl methyl) |

| Note: Data are representative and may vary based on solvent and specific derivative structure. 'd' denotes doublet, 'm' denotes multiplet. |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the total number of carbon environments. For this compound, due to its symmetry, fewer signals are observed than the total number of carbon atoms.

Expected signals include:

A signal for the methyl (CH₃) carbons of the isobutyl group.

A signal for the methine (CH) carbon.

A signal for the methylene (OCH₂) carbon attached to the isobutyl group's chiral center.

Multiple signals for the methylene carbons of the central tetraethylene glycol chain. In simple, symmetrical ethers like tetraethylene glycol dimethyl ether, these carbons can show distinct chemical shifts. chemicalbook.com

Substituent effects in related molecules, such as dimethylchroman-4-one derivatives, demonstrate that ¹³C chemical shifts are sensitive to electronic changes, making ¹³C NMR a powerful tool for characterizing different derivatives within this compound class. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~78.0 | -O-C H₂-CH- (isobutyl methylene) |

| ~70.5-71.0 | -O-C H₂-C H₂-O- (ethylene glycol units) |

| ~28.5 | -C H-(CH₃)₂ (isobutyl methine) |

| ~19.5 | -C H₃ (isobutyl methyl) |

| Note: Data are predicted based on analogous structures and general chemical shift ranges. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound derivatives and for deducing their structure through the analysis of fragmentation patterns. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules like polyethers. Instead of extensive fragmentation, ESI-MS typically produces intact molecular ions, often as adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). This is because the multiple ether oxygens in the tetraoxatetradecane backbone act as a crown ether-like structure, readily chelating alkali metal ions.

The analysis of poly(ethyleneglycol) (PEG) derivatives by ESI-MS is a well-established method for determining molecular weight distributions. researchgate.netresearchgate.net For a pure sample of a this compound derivative, ESI-MS would be expected to show a dominant peak corresponding to the sodiated or potassiated molecule, allowing for direct confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the exact elemental formula of a molecule and its fragments. For a derivative of this compound, HR-MS analysis of the [M+Na]⁺ ion would provide its exact mass. This measured mass can then be compared to the calculated mass for the expected elemental composition (C₁₄H₃₀O₄Na), providing unequivocal confirmation of the chemical formula and ruling out other possibilities with the same nominal mass. The use of proton transfer reactions in conjunction with high-resolution instruments like QTOF-MS has been shown to be effective in accurately characterizing large PEG polymers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary tool for the analysis of volatile and semi-volatile compounds. Glycol ethers are routinely analyzed by GC-MS. mdpi.comgcms.czchromatographyonline.com

In GC-MS, ionization is typically achieved through electron ionization (EI), which is a high-energy process that causes extensive and predictable fragmentation of the molecule. libretexts.org For this compound derivatives, the fragmentation is dominated by cleavage of the C-O and C-C bonds along the polyether chain. Common fragmentation patterns for ethers include:

Alpha-cleavage: Breakage of the C-C bond adjacent to an oxygen atom.

C-O bond cleavage: Leading to the formation of oxonium ions.

The mass spectra of glycol ethers are often characterized by a series of low-mass fragment ions separated by 44 mass units, corresponding to the loss of ethylene oxide (C₂H₄O) units. maxwellsci.com The base peak is frequently a small, stable oxonium ion such as m/z 45 (CH₂=O⁺-CH₃) or m/z 59 (CH₃-O-CH₂=CH₂⁺). The molecular ion peak is often weak or entirely absent due to the instability of the initial radical cation. libretexts.org

Table 3: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

| 57 | [C₄H₉]⁺ | Cleavage of isobutyl group |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Oxonium ion from chain cleavage |

| 73 | [C₃H₅O₂]⁺ | Oxonium ion from chain cleavage |

| 89 | [C₄H₉O₂]⁺ | Oxonium ion including part of the isobutyl and first ether unit |

| 103 | [C₅H₁₁O₂]⁺ | Oxonium ion from further chain cleavage |

| Note: Fragmentation is complex and this table represents only some of the many possible characteristic ions. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the definitive structural elucidation of complex molecules, including derivatives of this compound. This method involves multiple stages of mass analysis, typically performed in a single instrument, to probe the fragmentation pathways of a selected precursor ion. purdue.edu The process begins with the ionization of the sample, followed by the selection of a specific ion of interest (the precursor ion) based on its mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting product ion spectrum provides a veritable fingerprint of the molecule's structure, revealing details about its backbone architecture, functional groups, and substituent positions. ucdavis.edu

For polyether compounds like this compound derivatives, MS/MS analysis is particularly informative. The fragmentation of these molecules, which are structurally analogous to poly(ethylene glycol) (PEG) ethers, is well-characterized. researchgate.netnih.gov Following ionization, typically forming a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺, the most common fragmentation pathway involves the cleavage of the C-O bonds of the ether linkages. researchgate.netjeol.com

The analysis of the resulting product ions allows for the confirmation of the repeating ether units and the identification of the end groups. For instance, in this compound, the presence of terminal methyl groups influences the fragmentation pattern, yielding specific ions that confirm their position. The mass difference between adjacent peaks in the product ion spectrum typically corresponds to the loss of ethylene oxide units (C₂H₄O, 44 Da), which is characteristic of the tetraoxatetradecane backbone. nih.gov By carefully analyzing the m/z values of the fragment ions, one can reconstruct the molecular architecture, confirming the sequence and connectivity of the atoms and validating the identity of the synthesized compound. nih.gov

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a cornerstone for the non-destructive analysis of molecular structure, functional groups, and conformational isomers in derivatives of this compound. physicsopenlab.org These techniques probe the vibrational motions of atoms within a molecule. Since every molecule has a unique set of vibrational modes determined by its specific structure and bonding, the resulting spectra provide a highly characteristic "fingerprint." spectroscopyonline.com

For polyether derivatives, vibrational spectroscopy is exceptionally useful for confirming the presence of key functional groups, such as the ether (C-O-C) linkages and alkyl (C-H) groups. Furthermore, these techniques are sensitive to the molecule's conformation. fao.org Molecules like glycols and their ether derivatives can exist in different spatial arrangements, or conformers (e.g., gauche and anti), due to rotation around their single bonds. youtube.comyoutube.com These different conformers have distinct vibrational energies, leading to subtle but measurable differences in their IR and Raman spectra. By analyzing these spectral variations, it is possible to determine the predominant conformational state of the molecule in a given phase (liquid, solid, or in solution), providing critical insights into its three-dimensional structure and physical properties. fao.orgnih.gov

Infrared (IR) spectroscopy, particularly utilizing Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) methods, is a fundamental tool for characterizing derivatives of this compound. This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups.

For a polyether structure such as this compound, the IR spectrum is dominated by several characteristic absorption bands. The most prominent feature is the strong, broad band associated with the asymmetric stretching of the C-O-C ether linkages, which typically appears in the 1150-1085 cm⁻¹ region. mdpi.comchemicalbook.com The presence of methyl and methylene groups gives rise to sharp absorption bands in the C-H stretching region (3000-2850 cm⁻¹) and bending (scissoring and rocking) vibrations in the 1470-1370 cm⁻¹ range. researchgate.netresearchgate.net

The table below summarizes the principal IR absorption bands expected for this compound and its derivatives, based on data from analogous polyether and glycol compounds. researchgate.netnih.govnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2975 - 2950 | C-H Asymmetric Stretch (CH₃) | Strong-Medium |

| 2930 - 2915 | C-H Asymmetric Stretch (CH₂) | Strong-Medium |

| 2880 - 2860 | C-H Symmetric Stretch (CH₃) | Medium |

| 2865 - 2845 | C-H Symmetric Stretch (CH₂) | Medium |

| 1470 - 1440 | C-H Bending (Scissoring) | Medium |

| 1385 - 1370 | C-H Bending (Umbrella mode, CH₃) | Medium-Weak |

| 1150 - 1085 | C-O-C Asymmetric Stretch | Very Strong |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. mdpi.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum, and vice versa. For instance, symmetric vibrations and bonds with low polarity, such as C-C backbones, tend to produce strong Raman signals, whereas polar functional groups like C=O are typically stronger in IR. mdpi.com

In the analysis of this compound derivatives, Raman spectroscopy is particularly effective for examining the carbon backbone and for conformational analysis. The C-C stretching and C-O-C symmetric stretching vibrations provide distinct signals that are sensitive to the molecule's conformation. nih.gov Studies on similar glycols have shown that specific Raman lines, particularly in the 800-900 cm⁻¹ region, can act as indicators for the presence of specific conformers (e.g., gauche vs. trans). fao.org

The table below details the characteristic Raman shifts for molecules with a polyether structure similar to this compound, based on published data for related compounds. physicsopenlab.orgchemicalbook.com

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 2940 - 2920 | C-H Asymmetric Stretch (CH₂, CH₃) | Strong |

| 2880 - 2850 | C-H Symmetric Stretch (CH₂, CH₃) | Strong |

| 1480 - 1440 | CH₂ and CH₃ Deformation (Bending) | Strong-Medium |

| 1300 - 1200 | CH₂ Twist and Wag | Medium |

| 1140 - 1120 | C-O Stretch, C-C Stretch | Medium |

| 900 - 800 | CH₂ Rock, C-O-C Symmetric Stretch (Conformationally sensitive region) | Strong |

Computational Chemistry and Molecular Modeling Studies of 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For polyether systems similar to 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane, ab initio and Density Functional Theory (DFT) methods are employed to investigate properties like dipole moments, polarizabilities, and conformational energies.

Studies on oligo(ethylene glycol) (OEG) molecules, which share the repeating ether linkage, have shown that these molecules can exist in various conformations, such as helical and planar 'all-trans' forms. rsc.org QM calculations reveal that the electronic properties are highly dependent on the conformation. For instance, the helical form of OEG can undergo electrostriction in the presence of strong electric fields, leading to the formation of additional cross-linking hydrogen bonds. rsc.org Such calculations can also predict how the orientation of terminal groups changes in response to an electric field, which influences the molecule's interaction with its environment. rsc.org

For novel polyether development, DFT has been used to screen potential monomers by calculating properties like heats of formation and chemical hardness. nih.gov These calculations help in predicting the stability and reactivity of new compounds. For this compound, similar QM calculations would be invaluable in determining its fundamental electronic characteristics and reactivity profile.

Table 1: Representative QM-Calculated Properties for Analogous Polyethers Note: This table presents hypothetical data based on findings for similar molecules, as direct data for this compound is not available.

| Property | Calculated Value | Method | Significance |

|---|---|---|---|

| Dipole Moment | ~2-4 D | DFT/B3LYP | Indicates the molecule's overall polarity and potential for dipole-dipole interactions. |

| Polarizability | ~150-200 Bohr³ | Ab initio | Reflects the ease with which the electron cloud can be distorted, influencing intermolecular forces. |

| HOMO-LUMO Gap | ~5-7 eV | DFT | Provides an indication of chemical reactivity and electronic excitation energy. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. MD simulations on the analogous compound, tetraethylene glycol dimethyl ether (tetraglyme), have been extensively performed to understand its behavior in various environments.

These simulations have provided a molecular-level understanding of the structure and dynamics of tetraglyme (B29129) in mixtures, for instance, with ionic liquids. mdpi.com By analyzing radial and spatial distribution functions, researchers can elucidate how tetraglyme interacts with other molecules and ions, affecting properties like ionic conductivity and diffusion. mdpi.com Such studies are crucial for applications in battery electrolytes and separation processes. wikipedia.org

MD simulations have also been employed to study the phase transitions of poly(ethylene glycol) dimethyl ether (PEGDME) polymers, revealing insights into their amorphous stability. figshare.com These simulations can predict properties like melting and glass-transition temperatures, which are in good agreement with experimental values. figshare.com For this compound, MD simulations would be instrumental in understanding its conformational preferences, flexibility, and interactions with solvents, ions, and other materials.

Table 2: Key Findings from MD Simulations of Analogous Polyethers Note: This table summarizes findings for molecules like tetraglyme and PEGDME, which are structurally similar to this compound.

| Simulation Focus | Key Findings | Implication for this compound |

|---|---|---|

| Conformational Analysis | Polyether chains exhibit high flexibility with multiple accessible conformations (e.g., gauche and trans for C-C and C-O bonds). | The molecule is expected to be highly flexible, adopting various shapes in solution. |

| Solvation Structure | The ether oxygens act as hydrogen bond acceptors, structuring the surrounding solvent molecules. | It will likely exhibit good solubility in protic solvents and can coordinate with cations. |

| Interaction with Ions | The ether oxygens can chelate metal cations, forming stable complexes. | Potential application as a phase-transfer catalyst or in electrolyte solutions. |

Molecular Docking Studies in Non-Biological Systems

While molecular docking is most famously used in drug discovery, its application extends to non-biological systems in materials science and supramolecular chemistry. For a molecule like this compound, docking studies could be used to predict its binding affinity and orientation within the cavities of host molecules, such as cyclodextrins or zeolites, or its interaction with polymer surfaces.

For instance, docking could be employed to study the encapsulation of this polyether within a larger host molecule, providing insights into the formation of inclusion complexes. The scoring functions in docking programs can rank different binding poses based on their predicted stability, which is governed by factors like van der Waals interactions, electrostatic interactions, and desolvation penalties. While specific docking studies on this compound in non-biological systems are not readily found, the principles are well-established. For example, studies have been conducted on the docking of polyurethane monomers to enzyme active sites, which involves similar polyether structures. acs.org

Application of Machine Learning in Compound Discovery and Property Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and accelerating the discovery of new materials. arxiv.orgmedium.com Quantitative Structure-Property Relationship (QSPR) models, often built using ML algorithms like random forests or neural networks, can be trained on existing data to predict a wide range of properties for new molecules. medium.comchemrxiv.org

For a compound like this compound, ML models could be used to predict properties such as boiling point, viscosity, and solubility in various solvents. These models typically use molecular descriptors, which are numerical representations of a molecule's structure, as input. The development of comprehensive ML pipelines allows for the automation of data preprocessing, model training, and performance analysis. arxiv.org As more experimental data on polyethers becomes available, the accuracy and predictive power of these ML models will continue to improve, aiding in the design of new ethers with tailored properties. vt.edunih.gov

Table 3: Potential Applications of Machine Learning for this compound

| Predicted Property | Machine Learning Model | Required Input Data | Potential Benefit |

|---|---|---|---|

| Boiling Point | Random Forest Regression | Molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) | Rapid estimation without experimental measurement. |

| Solubility | Gradient Boosting | Fingerprints and physicochemical descriptors | Screening for suitable solvents for various applications. |

| Viscosity | Neural Network | Temperature and structural features | Predicting fluid dynamics for industrial processes. |

Theoretical Calculation of Molecular Mechanics Energies (e.g., MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the free energy of binding between a ligand and a receptor. nih.govnih.gov While often used for biological systems, the principles of MM/PBSA can be applied to non-biological host-guest systems as well. This method combines molecular mechanics energies with continuum solvation models to calculate the binding free energy.

For this compound, MM/PBSA could be used to calculate the binding affinity to various host molecules or surfaces. The calculation involves running an MD simulation of the complex and then, for a series of snapshots, calculating the individual energy components (van der Waals, electrostatic, polar and non-polar solvation energies). nih.gov The accuracy of MM/PBSA can be sensitive to the choice of parameters, such as the dielectric constant. idrblab.orgacs.orgrsc.org Despite its approximations, MM/PBSA provides a computationally efficient way to rank the binding affinities of different ligands or to understand the key energetic contributions to binding.

Applications and Functional Materials Derived from 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane and Its Analogs

Role in Polymer Chemistry and Advanced Polymeric Materials

The versatility of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane and its analogs, such as tetraethylene glycol dimethyl ether (tetraglyme), allows for their use in various capacities within polymer science, from fundamental building blocks to property-modifying additives.

Monomeric and Cross-linking Components in Polymer Synthesis

While direct studies on the use of this compound as a primary monomer are not extensively documented, its structural analog, tetraethylene glycol dimethyl ether (tetraglyme), is recognized for its utility as a cross-linking reagent. sigmaaldrich.com Cross-linking is a critical process in polymer synthesis that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.

The bifunctional nature of glymes, with reactive sites at either end of the molecule, allows them to connect different polymer chains. This capability is particularly valuable in creating materials with tailored properties for specific applications. For instance, in the field of "smart" polymers, the incorporation of such cross-linkers can lead to materials that respond to external stimuli like pH or temperature.

Integration into Polymer Backbones for Tunable Material Properties

The incorporation of oligo(ethylene glycol) units, structurally similar to this compound, directly into polymer backbones is a well-established strategy for tuning material properties. The flexible and polar nature of the ether linkages can significantly influence the physical and chemical characteristics of the final polymer.

By varying the length and number of these ether segments, researchers can control properties such as:

Solubility: The hydrophilic nature of the polyether chains can enhance the solubility of polymers in polar solvents.

Flexibility and Elasticity: The inherent flexibility of the C-O-C bonds can lower the glass transition temperature of the polymer, making it more flexible and elastomeric.

Ionic Conductivity: The ability of the ether oxygens to coordinate with cations makes these polymers attractive for use as solid polymer electrolytes, a topic that will be explored further in section 7.2.

This molecular-level design allows for the creation of a wide range of materials, from soft and flexible elastomers to more rigid and structured plastics, all derived from the same basic polymer backbone but modified with these versatile ether units.

Formation of Supramolecular Polymer Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional materials. Poly(ethylene glycol) (PEG) derivatives, which share the same fundamental repeating unit as this compound, are widely used in the formation of supramolecular polymer assemblies.

These assemblies are held together by forces such as hydrogen bonding, host-guest interactions, and metal-ligand coordination. The resulting materials can exhibit a range of interesting properties, including self-healing capabilities and stimuli-responsiveness. For example, hydrogels formed from the self-assembly of PEG-based molecules can be designed to release drugs in a controlled manner in response to specific biological cues.

Integration in Electrochemical Systems

The unique electrochemical properties of glymes make them highly suitable for use in advanced energy storage devices, particularly lithium-ion batteries.

Electrolyte Components for Advanced Energy Storage Devices (e.g., Lithium Batteries)

Glymes, including tetraglyme (B29129) and its derivatives, are extensively studied as electrolyte solvents for lithium batteries. wikipedia.org An ideal electrolyte must possess high ionic conductivity, good electrochemical stability, and be compatible with the electrode materials. Glyme-based electrolytes offer several advantages over traditional carbonate-based electrolytes:

Higher Thermal Stability: Glymes generally have higher boiling points and flash points, which enhances the safety of the battery. wikipedia.org

Good Solvating Power: The ether oxygens can effectively solvate lithium ions, facilitating their transport between the anode and cathode.

Reduced Flammability: The lower volatility of glymes contributes to a less flammable electrolyte, a critical factor in battery safety.

The performance of a glyme-based electrolyte is influenced by the length of the ether chain. Shorter-chain glymes can offer higher ionic conductivity, while longer-chain glymes may provide better thermal stability. The table below, based on data for tetraethylene glycol dimethyl ether (tetraglyme), an analog of this compound, highlights some of its key properties relevant to its use as an electrolyte.

| Property | Value for Tetraethylene Glycol Dimethyl Ether (Tetraglyme) | Reference |

| Boiling Point | 275-276 °C | sigmaaldrich.com |

| Melting Point | -30 °C | sigmaaldrich.com |

| Density | 1.009 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 141 °C | wikipedia.org |

Electrochemical Stability Investigations of Polyether Electrolytes

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that determines the operating voltage range of a battery. A wide ESW is essential for developing high-energy-density batteries. Research into the electrochemical stability of polyether electrolytes has shown that the ether backbone (–C–O–C–) is generally stable up to high voltages.

In situ spectroscopic studies on tetraglyme have indicated that it can be intrinsically unstable at potentials between 3.6 and 3.9 V vs. Li+/Li, even in the absence of oxygen and lithium ions. rsc.org This highlights the importance of carefully considering the entire electrochemical environment when designing battery systems with polyether electrolytes.

Supramolecular Chemistry and Host-Guest Interactions

The flexible polyether backbone of this compound and its analogs makes it a valuable building block in supramolecular chemistry. This field explores the chemistry beyond the molecule, focusing on the non-covalent interactions that govern the assembly of molecular systems. The specific arrangement of oxygen atoms in these polyethers allows them to form well-defined cavities and engage in host-guest interactions, particularly after being incorporated into larger, cyclic structures.

Design and Synthesis of Macrocyclic Receptors and Their Analogs

The creation of macrocyclic receptors—large cyclic molecules capable of binding smaller guest molecules or ions—often employs polyether chains as key structural elements. The design of these receptors is guided by the principle of preorganization, where the host molecule is shaped to have a cavity that is complementary in size, shape, and chemical properties to the intended guest.

A primary strategy for synthesizing these macrocycles is the template effect , where a metal ion is used to organize and hold precursor fragments in a specific orientation that facilitates the final ring-closing reaction. nih.gov For instance, a common method involves the Schiff base condensation of a linear polyamine in the presence of a metal ion like copper(II). The metal ion coordinates to the donor atoms of the precursor, bringing the reactive ends into proximity for cyclization with a "locking" fragment. nih.gov While classical syntheses often use simple aldehydes like formaldehyde, bulkier aldehydes such as benzaldehyde (B42025) have also been successfully used, allowing for a more controlled, stepwise pathway where intermediate complexes can be isolated and characterized. nih.gov

Modern synthetic approaches also utilize convergent synthesis , where different components of the final macrocycle are prepared independently and then combined in the final steps. nih.gov This allows for greater modularity and efficiency in exploring how changes to the macrocycle's structure affect its function. For example, in the synthesis of certain pyridinophanes, a class of macrocycles containing a pyridine (B92270) ring, key steps include the functionalization of pyridine derivatives, cyclization with a protected polyamine, and subsequent deprotection to yield the final receptor. nih.gov The choice of building blocks at the beginning of the synthesis dictates the final scaffold structure and its potential binding properties. nih.gov

Table 1: Synthetic Strategies for Macrocyclic Receptors

| Synthetic Strategy | Description | Key Features | Example Application |

|---|---|---|---|

| Metal Template Synthesis | A metal ion is used to pre-organize linear precursors into a conformation that favors cyclization. | High-yield cyclization, reduces formation of linear polymers. nih.gov | Synthesis of cyclam-like tetraaza macrocycles using Cu(II) or other transition metals. nih.gov |

| Convergent Synthesis | Different fragments of the macrocycle are synthesized separately before being combined in the final steps. | Modular, allows for easy variation of substituents and scaffold components. nih.govnih.gov | Preparation of complex pyridinophanes and multimacrocyclic intermediates for rotaxanes. nih.govnih.gov |

| High Dilution | Reactions are carried out in a large volume of solvent to favor intramolecular ring-closing over intermolecular polymerization. | A classical technique applicable to many macrocyclization reactions. | General synthesis of crown ethers and other macrocycles. |

Metal Ion Complexation and Coordination Chemistry

A notable example is the sexidentate polyamine macrocycle 6,13-dimethyl-1,4,8,11-tetraazacyclotetradecane-6,13-diamine (diammac), an analog that incorporates the dimethyl-substituted tetraaza framework. This ligand readily complexes with iron(II), which then oxidizes to form a highly stable, low-spin iron(III) complex. uq.edu.au The resulting [Fe(diammac)]³⁺ ion is characterized by a very negative reversible Fe(III)/Fe(II) redox potential (-0.35 V vs Ag/AgCl), indicating significant stabilization of the +3 oxidation state by the macrocycle. uq.edu.au

Table 2: Examples of Metal Complexes with Analogous Macrocycles

| Macrocycle | Metal Ion | Coordination Geometry | Key Research Findings |

|---|---|---|---|

| 6,13-dimethyl-1,4,8,11-tetraazacyclotetradecane-6,13-diamine (diammac) | Iron(III) | Octahedral | Forms a stable low-spin d⁵ complex; exhibits a highly negative Fe(III)/Fe(II) redox potential. uq.edu.au |

| {3,14-Dimethyl-2,6,13,17-tetraazatricyclo[16.4.0.0⁷,¹²]docosane} | Copper(II) | Tetragonally Distorted Octahedron | The four macrocyclic nitrogen atoms chelate the Cu(II) ion, with nitrate (B79036) anions in the axial positions. researchgate.net |

| 12-Membered Tetra-aza Pyridinophane | Copper(II) | Five-coordinate | Forms a highly rigidified complex with the four macrocycle N-atoms and a chloride ion binding the Cu(II) center. nih.gov |

| Various Crown Ethers (e.g., 18-crown-6) | Silver(I) | Varies | Forms 1:1 complexes; stability constants can be determined by potentiometry and conductometry. researchgate.net |

Engineering of Molecular Devices and Architectures (e.g., Rotaxanes, Catenanes)

The principles of host-guest chemistry and macrocyclic synthesis enable the construction of complex, mechanically interlocked molecular architectures such as rotaxanes and catenanes. Rotaxanes consist of a linear "thread" molecule passing through the cavity of a macrocyclic "wheel," with bulky "stoppers" at the ends of the thread preventing disassembly. Catenanes are composed of two or more interlocked macrocyclic rings.

The synthesis of these intricate structures can be achieved from a common multimacrocyclic intermediate. nih.gov A convergent synthetic pathway can be used to create a precursor that already contains a macrocycle attached to a thread-like fragment. nih.gov From this intermediate, two distinct strategies can be employed:

Clipping: To form a catenane, a second linear molecule is threaded through the existing ring and its ends are "clipped" together via a ring-closing reaction (e.g., a Grubbs-type ring-closing metathesis) to form the second interlocked ring. nih.gov

Capping: To form a rotaxane, the thread component, which is already passing through the macrocycle, is "capped" by attaching large, bulky groups to its ends, trapping the macrocycle. nih.gov

These synthetic routes demonstrate a high level of control over molecular design, allowing for the creation of complex devices. The resulting molecules are not merely static structures; they can exhibit unique properties like translational isomerism (in rotaxanes) or co-conformational chirality (in catenanes), which are foundational for the development of molecular switches and machines. nih.gov

Utilization in Targeted Chemical Linkers (e.g., PROTAC Linkers, non-biological applications)

Beyond their role in forming macrocyclic hosts, linear oligo(ethylene glycol) chains like this compound serve as versatile and highly important chemical linkers. Their flexibility, polarity, and defined length are valuable attributes for connecting two different molecular moieties without interfering with their individual functions.

A prominent application is in the design of PROTACs (Proteolysis-Targeting Chimeras) . A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand that binds an E3 ligase (like Cereblon or VHL), and a linker that connects the two. nih.gov

The linker is not merely a passive spacer; its length, composition, and attachment points are critical for the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Polyethylene (B3416737) glycol (PEG) and related polyether chains are among the most common motifs used for PROTAC linkers due to their favorable physicochemical properties. nih.gov Very close analogs of this compound, such as 13,13-Dimethyl-11-oxo-3,6,9,12-tetraoxatetradecan-1-oic acid , are commercially available and utilized in the synthesis of these targeted degraders. lab-chemicals.com The synthesis of PROTACs is often expedited using "click chemistry," where a triazole ring is formed to connect the linker to one of the ligands, a robust and efficient method for building libraries of potential degraders. nih.gov

In other non-biological applications, similar structures like 3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanethiosulfonate function as water-soluble, homobifunctional cross-linkers, capable of connecting molecules through disulfide bond formation. thomassci.com The polyether chain ensures solubility and provides a flexible spacer of a defined length between the two reactive ends.

Degradation Mechanisms and Chemical Stability of 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane Derivatives

Thermal Degradation Pathways and By-product Formation

Thermal degradation occurs when a molecule breaks down at elevated temperatures. For 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane, the ether linkages (C-O bonds) and the carbon-carbon bonds of the alkyl backbone are the most likely sites for scission. The degradation process is typically initiated by homolytic cleavage of these bonds, leading to the formation of free radicals. These highly reactive species can then participate in a cascade of secondary reactions, including hydrogen abstraction, chain scission, and disproportionation, resulting in a complex mixture of smaller, more volatile by-products.

The presence of oxygen can significantly accelerate thermal degradation through thermo-oxidative processes, leading to the formation of hydroperoxides, which can further decompose to form a variety of oxygenated compounds such as aldehydes, ketones, carboxylic acids, and esters. In an inert atmosphere, pyrolysis will be the dominant degradation pathway.

Table 1: Potential Thermal Degradation Products of this compound

| Product Type | Specific Compounds |

| Alcohols | Methanol, Ethanol, Propanol, Ethylene (B1197577) Glycol, Diethylene Glycol |

| Aldehydes | Formaldehyde, Acetaldehyde |

| Ethers | Smaller polyethers, Methoxyethanol |

| Alkanes | Methane, Ethane |

This table represents potential degradation products based on the general principles of thermal decomposition of polyethers. The exact distribution of products would depend on specific conditions such as temperature, pressure, and the presence of oxygen.

Catalytic Decomposition Processes

The degradation of this compound can be significantly influenced by the presence of catalysts. Acidic catalysts, in particular, can promote the heterolytic cleavage of the ether bonds. google.com This process, often referred to as catalytic cracking, can occur at lower temperatures than thermal degradation and can lead to a different distribution of products. studymind.co.ukwikipedia.orgyoutube.com

The mechanism typically involves the protonation of an ether oxygen by an acid catalyst, followed by nucleophilic attack by another species (e.g., water) or an intramolecular rearrangement, leading to the scission of the C-O bond. google.com The products of catalytic decomposition are often alcohols and olefins. google.com The type of catalyst, its acidity, and the reaction conditions play a crucial role in determining the selectivity and rate of the decomposition process. uw.edu.pl

Table 2: Potential Catalytic Decomposition Products

| Product Type | Specific Compounds |

| Alcohols | Isopropanol, Ethylene Glycol, Diethylene Glycol |

| Olefins | Propylene, Ethylene |

| Glycols | Triethylene glycol |

This table illustrates potential products from the acid-catalyzed decomposition of this compound, based on known reactions of ethers. google.com

Mechanically Induced Scission Mechanisms

Mechanical stress, such as high shear forces experienced in lubrication applications, can induce chemical degradation through a process known as mechanochemistry. mdpi.com This process involves the input of mechanical energy to break chemical bonds. In the case of a long-chain molecule like this compound, the mechanical force can lead to the scission of the covalent bonds in the polymer backbone. mdpi.com

The cleavage is often homolytic, generating free radicals. These mechanoradicals can then initiate further degradation reactions, similar to those in thermal degradation. The location of the bond scission can be influenced by the molecular structure and the nature of the applied stress. For polyethers, both C-O and C-C bond cleavage can occur.

Table 3: Potential Products from Mechanically Induced Scission

| Product Type | Initial Products | Subsequent Products |

| Radicals | Alkoxy radicals, Alkyl radicals | - |

| Alcohols | Formation upon hydrogen abstraction by alkoxy radicals | - |

| Alkanes | Formation upon hydrogen abstraction by alkyl radicals | - |

| Oligomers | Shorter chain polyethers | - |

This table outlines the likely initial and subsequent products of the mechanochemical degradation of this compound.

Triboelectric Degradation Phenomena

Triboelectricity refers to the generation of an electric charge at the interface of two materials in relative motion, a common phenomenon in lubricated systems. machinerylubrication.com The accumulation of static charge can lead to electrical discharges, which may provide sufficient energy to initiate chemical reactions and degrade the lubricant. While the study of tribology is well-established, the specific mechanisms of triboelectric degradation of lubricants are complex and less understood. machinerylubrication.comstle.org

For a polyether like this compound, it is hypothesized that the electrical energy from triboelectric discharges could lead to the formation of radical ions or excited states, which then decompose. The degradation products would likely be similar to those observed in thermal or photolytic degradation, but the initiation step is distinct. The presence of contaminants or additives in a lubricant formulation can also influence its triboelectric properties and degradation susceptibility. journal.fi

Analysis and Identification of Degradation Products

The identification and quantification of degradation products are crucial for understanding the degradation mechanisms and monitoring the condition of the compound in service. A variety of analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile degradation products. epa.govgcms.czrestek.comnih.govbre.com The gas chromatograph separates the complex mixture of degradation products, and the mass spectrometer provides detailed structural information for each component, allowing for their identification.

Fourier-Transform Infrared (FTIR) Spectroscopy is useful for detecting the presence of specific functional groups, such as carbonyls (from oxidation) and hydroxyls (from ether cleavage), which are indicative of degradation.

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), can be used to monitor changes in the molecular weight distribution of the compound, providing evidence of chain scission.

Table 4: Analytical Techniques for Degradation Analysis

| Technique | Information Obtained |

| GC-MS | Identification of volatile and semi-volatile degradation products. epa.govgcms.czrestek.comnih.govbre.com |

| NMR | Structural elucidation of degradation products and changes in the main chain. |

| FTIR | Detection of new functional groups formed during degradation. |

| SEC/GPC | Analysis of changes in molecular weight and molecular weight distribution. |

This table summarizes the primary analytical methods used to study the degradation of polyethers and the type of information each provides.

Structure Function Relationships in 2,13 Dimethyl 3,6,9,12 Tetraoxatetradecane Scaffolds Non Biological Contexts

Influence of Alkyl Substitution Patterns on Molecular Conformation and Intermolecular Interactions

The terminal alkyl groups, specifically the methyl groups at the 2- and 13-positions of the tetradecane (B157292) chain, play a crucial role in defining the molecule's three-dimensional shape (conformation) and how it interacts with neighboring molecules. The principles of conformational analysis, often applied to substituted alkanes and polymers, provide a framework for understanding these effects. lumenlearning.comopenochem.org

The presence of substituents like methyl groups introduces steric bulk, which influences the rotational freedom around the carbon-carbon and carbon-oxygen single bonds of the polyether backbone. In similar polymeric systems, the position and size of alkyl substituents are known to be key factors in determining molecular conformation and ordering. nih.gov For instance, alkyl chains can create steric hindrance that leads to a more twisted and less planar backbone conformation. nih.govresearchgate.net In the case of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane, the methyl groups introduce specific gauche interactions that would be absent in an unsubstituted linear glyme. These interactions dictate the most stable, lowest-energy conformations, generally favoring staggered arrangements over eclipsed ones to minimize steric strain. lumenlearning.com

Furthermore, the placement of these alkyl groups affects intermolecular packing. While the polar ether oxygens can participate in dipole-dipole interactions, the nonpolar alkyl ends influence van der Waals forces and can modulate the material's bulk properties, such as solubility and melting point. In some polymeric materials, longer or more branched alkyl chains can act as physical spacers, disrupting ordered packing and enhancing solubility in nonpolar solvents. nih.govresearchgate.net Conversely, strategically placed small alkyl groups can sometimes facilitate specific crystalline packing arrangements. The balance between the polar ether chain and the nonpolar terminal groups in this compound is therefore a critical determinant of its physical state and miscibility with other substances.

| Polymer System | Alkyl Substituent Position | Observed Effect on Conformation & Interaction | Reference Finding |

|---|---|---|---|

| Poly(diketopyrrolopyrrole-alt-terthiophene) | α-branched | Enforces out-of-plane orientation of side chains, reduces π-π stacking, and significantly increases solubility. | researchgate.net |

| Poly(diketopyrrolopyrrole-alt-terthiophene) | β-branched | Allows for closer packing and aggregation, leading to limited solubility. | researchgate.net |

| Polythiophene Derivatives | Short alkyl chains | Promotes a more crowded, interdigitated packing structure upon thermal annealing. | nih.gov |